benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H15ClN2O2S and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0542766 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
- This compound serves as a precursor in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, demonstrating its utility in creating diverse polyheterocyclic systems with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Contributions to Medicinal Chemistry
- Research has explored its applications in the synthesis of amide acetals to create pyridothienopyrimidines. The study focused on understanding how various factors, such as the substituent in the benzene ring and solvent temperature, affect the synthesis outcomes, leading to potential applications in creating compounds with medicinal properties (Medvedeva et al., 2010).
Advancements in Heterocyclic Chemistry
- The compound has been utilized in the synthesis of selenium-containing heterocycles, showcasing the methodology for preparing novel pyrimidoseleno pyridine and thiazinoseleno pyridine derivatives. This research highlights its role in expanding the library of selenium-containing heterocycles with potential applications in various fields, including pharmaceutical chemistry (Abdel‐Hafez, Abdel-Mohsen, & El-Ossaily, 2006).
Role in Developing Antimicrobial Agents
- Further exploration into its derivatives has led to the synthesis of novel compounds with promising antimicrobial activity, indicating the potential of these derivatives in developing new antimicrobial agents. Such studies underscore the importance of benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate in medicinal chemistry for creating compounds with specific biological activities (Patel, Agravat, & Shaikh, 2011).
Exploration of New Synthetic Pathways
- Research has also been directed towards developing new synthetic pathways and reactions involving this compound, demonstrating its versatility as a building block in organic synthesis. This includes the development of novel methods for creating structurally diverse heterocycles, further expanding its application in synthetic and medicinal chemistry (Chigorina, Bespalov, & Dotsenko, 2019).
Properties
IUPAC Name |
benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-9-12-14(19)15(23-16(12)20-10(2)13(9)18)17(21)22-8-11-6-4-3-5-7-11/h3-7H,8,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOSYIJWULFTQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)OCC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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